

# Comprehensive Characterization Guide: (2,6-Dimethylmorpholin-4-yl)acetic Acid

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## Compound of Interest

Compound Name: (2,6-Dimethylmorpholin-4-yl)acetic acid

Cat. No.: B1637318

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## Executive Summary

**(2,6-Dimethylmorpholin-4-yl)acetic acid** (CAS: 142893-66-1 for cis-isomer) is a critical pharmacophore and bifunctional building block in medicinal chemistry. It serves as a precursor for morpholine-based antifungals (e.g., amorolfine analogs) and as a hydrophilic linker in PROTACs and bioconjugates. This guide provides an in-depth spectroscopic analysis (NMR, IR, MS) and a validated synthesis protocol, focusing on the thermodynamically stable cis-isomer (2R,6S), which predominates in commercial supplies and biological applications.

## Structural Analysis & Stereochemistry

The physicochemical behavior of this compound is governed by the chair conformation of the morpholine ring.

- **Stereochemistry:** The cis-isomer exists in a chair conformation where both methyl groups at positions 2 and 6 occupy equatorial positions to minimize 1,3-diaxial interactions.
- **Conformational Locking:** This equatorial preference "locks" the ring, making the NMR splitting patterns highly distinct compared to the fluxional unsubstituted morpholine.

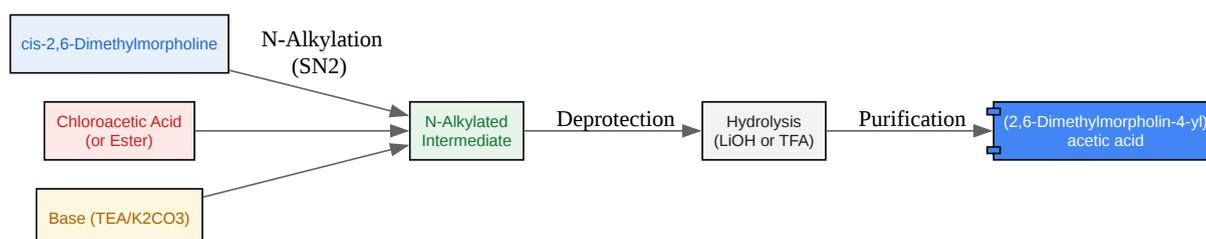
## Synthesis & Sample Preparation

### Validated Synthesis Protocol

Reaction Type: N-Alkylation (Nucleophilic Substitution) Precursors: cis-2,6-Dimethylmorpholine, Chloroacetic acid (or Ethyl chloroacetate).

## Step-by-Step Workflow

- Reagent Prep: Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in dry Dichloromethane (DCM) or Acetonitrile (ACN).
- Base Addition: Add Triethylamine (TEA, 1.2 eq) or anhydrous (1.5 eq) to scavenge HCl.
- Alkylation: Add tert-butyl chloroacetate or ethyl chloroacetate (1.1 eq) dropwise at 0°C.
- Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).
- Hydrolysis (if Ester used): Treat the intermediate with TFA/DCM (1:1) or LiOH/THF/H<sub>2</sub>O to yield the free acid.
- Purification: Isolate via ion-exchange chromatography or recrystallization from Ethanol/Ether.



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Figure 1: Synthetic pathway for the production of **(2,6-Dimethylmorpholin-4-yl)acetic acid** via N-alkylation.[1][2]

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) or

(for salt forms). Internal Standard: TMS (

0.00 ppm).

<sup>1</sup>H NMR Data (400 MHz,

)

The cis-conformation creates a distinct difference between axial (

) and equatorial (

) protons.

Position	Shift (ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	10.5 - 12.0	br s	-	Carboxylic acid proton (exchangeable).
N-CH <sub>2</sub> -CO	3.28	s	-	Isolated methylene singlet between N and Carbonyl.
H-2, H-6	3.75	m (ddq)	-	Methine protons adjacent to Oxygen. Deshielded by O.
H-3 <sub>ax</sub> , H-5 <sub>ax</sub>	2.35	t (approx)	11.0	Axial protons. Large geminal + axial-axial coupling.
H-3 <sub>eq</sub> , H-5 <sub>eq</sub>	2.78	d	11.0	Equatorial protons. Doublet due to geminal coupling.
CH <sub>3</sub>	1.16	d	6.2	Methyls are equatorial, coupled to H-2/H-6.

#### Expert Insight:

- Axial vs. Equatorial: The protons at C3 and C5 appear as two distinct sets of signals due to the rigid chair. The axial protons ( ) are typically more shielded (lower ppm) than equatorial protons ( )

) in N-heterocycles, but the specific anisotropy of the N-substituent can invert this. In this acid, the

is often downfield.

- Methyl Doublet: The sharp doublet at ~1.16 ppm is diagnostic for the cis-2,6-dimethyl system. A complex multiplet here would indicate trans-isomer contamination.

## <sup>13</sup>C NMR Data (100 MHz,

Carbon	Shift (ppm)	Type	Assignment
C=O	172.5	Cq	Carboxylic acid carbonyl.
C-2, C-6	71.8	CH	Ether-linked carbons (deshielded).
N-CH <sub>2</sub> -CO	59.5	CH <sub>2</sub>	Linker carbon.
C-3, C-5	58.2	CH <sub>2</sub>	Amine-linked ring carbons.
CH <sub>3</sub>	18.9	CH <sub>3</sub>	Methyl substituents (equatorial).

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ( )	Vibration Mode	Functional Group
2800 – 3200	O-H stretch (broad)	Carboxylic Acid (H-bonded dimer).
2850, 2960	C-H stretch	Alkyl (Methyl/Methylene).
1720 – 1740	C=O stretch (strong)	Carboxylic Acid Carbonyl.
1080 – 1120	C-O-C stretch	Morpholine Ether Linkage.

## Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:

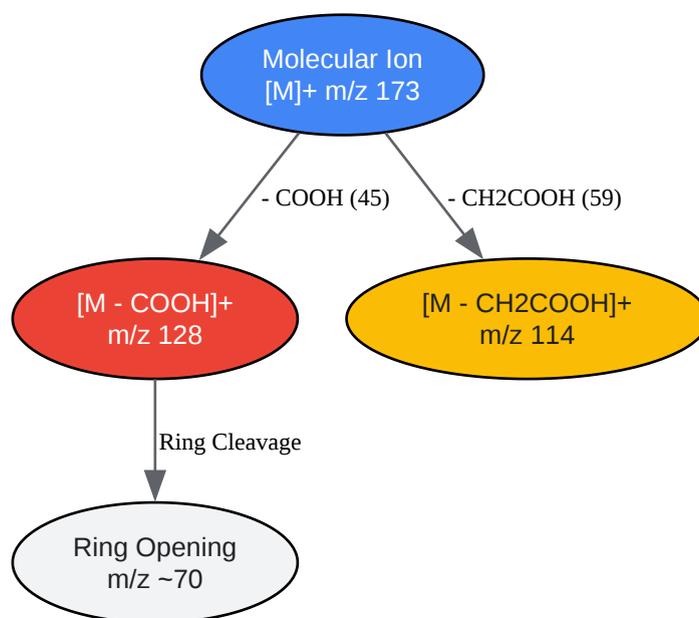
Exact Mass: 173.11

### Fragmentation Pathway (EI, 70 eV)

The fragmentation is driven by

-cleavage adjacent to the nitrogen and loss of the carboxyl group.

- Molecular Ion ( ): m/z 173 (Weak).
- Loss of Carboxyl ( ): m/z 128. Cleavage of the N-bond.
- McLafferty-like Rearrangement: m/z 114 (Loss of ).
- Ring Fragmentation: m/z 42-44 (Ethylene/Amine fragments).



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Figure 2: Predicted mass spectrometry fragmentation pathway for **(2,6-Dimethylmorpholin-4-yl)acetic acid**.

## References

- Sigma-Aldrich.cis-2,6-Dimethylmorpholin-4-yl)acetic acid Product Specification. [Link](#)
- National Institute of Standards and Technology (NIST).Mass Spectra of Morpholine Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link](#)
- PubChem.Compound Summary: 2-(2,6-dimethylmorpholin-4-yl)acetic acid (CID 110862 derivative). [Link](#)
- Organic Syntheses.General Procedures for N-Alkylation of Amines with Haloacetic Acids. [Link](#)
- ChemicalBook.Spectral Data for Acetic Acid and Morpholine Derivatives. [Link](#)

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## Sources

- [1. 960374-60-1|2-\(\(2R,6S\)-2,6-Dimethylmorpholino\)acetic acid hydrochloride|BLDpharm \[bldpharm.com\]](#)
- [2. Search Results - AK Scientific \[aksci.com\]](#)
- [3. Acetic acid \[webbook.nist.gov\]](#)
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